molecular formula C17H27BrClNO B1441127 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219961-16-6

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441127
CAS No.: 1219961-16-6
M. Wt: 376.8 g/mol
InChI Key: BOZMYOJDNJHKPF-UHFFFAOYSA-N
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Description

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route is:

  • Starting Material: : 2-Bromo-4-(tert-butyl)phenol reacts with ethyl bromoacetate in the presence of a base like sodium hydroxide to yield an ethoxy-ethyl-bromo-phenoxy intermediate.

  • Nucleophilic Substitution: : The intermediate undergoes a nucleophilic substitution reaction with piperidine to form the desired 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine compound.

  • Formation of Hydrochloride Salt: : The free base is then treated with hydrochloric acid to produce the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimization of reaction conditions to increase yield and purity. Parameters such as temperature, pressure, and the use of catalysts are finely tuned to achieve efficient synthesis. The process also involves large-scale purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Typically involves strong oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

  • Substitution: : The bromo group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products

The reactions can yield a range of products, such as:

  • Alcohols and amines from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds applications in various research fields:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel compounds.

  • Biology: : Investigated for its potential effects on cellular processes and enzyme activities.

  • Medicine: : Explored for its potential therapeutic properties, including its effects on neurological pathways.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets: : Can interact with receptors or enzymes, modulating their activity.

  • Pathways Involved: : May influence signaling pathways involved in cellular communication, particularly in neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-propyl}piperidine hydrochloride

  • 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-methyl}piperidine hydrochloride

Uniqueness

3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific ethyl linkage, which may confer distinct properties in terms of reactivity and biological activity compared to its methyl or propyl counterparts.

Properties

IUPAC Name

3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZMYOJDNJHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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